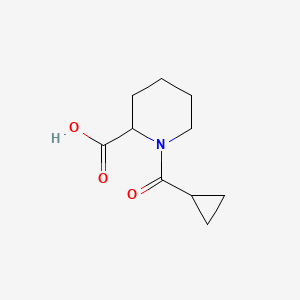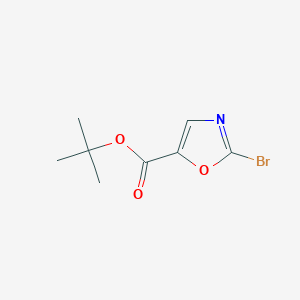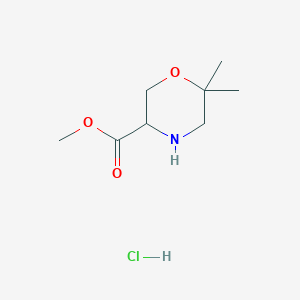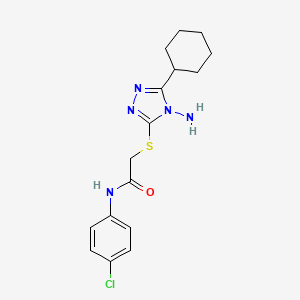
1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (DCM) is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. DCM has a wide range of uses, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds. DCM is also used in the synthesis of polymers and other materials. In addition, DCM has been studied for its potential use in the treatment of certain diseases.
Scientific Research Applications
Spectroscopic Investigation
Research has explored the spectroscopic properties of dihydronicotinamides, including compounds similar to the queried chemical, to understand their conformation, absorption, and fluorescence. These studies provide insights into the effective conjugation between the dihydropyridine and carboxamide π-systems, suggesting potential applications in understanding coenzyme models and their behavior in solution (Fischer, Fleckenstein, & Hönes, 1988).
Functionalization Reactions
Experimental and theoretical studies have been conducted on the functionalization reactions involving pyridine carboxamide derivatives. These studies are crucial for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Applications
Pyridine-bridged bis-carboxamide Schiff's bases, derived from pyridinecarboxamide compounds, have been synthesized and screened for their bactericidal and fungicidal activities. These compounds have shown significant antimicrobial activity, suggesting their potential use as antimicrobial agents (Al-Omar & Amr, 2010).
Synthesis of Polyamides and Polyimides
New polyamides based on pyridine carboxamide derivatives have been synthesized, highlighting their high yield and inherent viscosities. These polymers are characterized by their solubility in polar solvents and thermal stability, indicating their potential applications in material science (Faghihi & Mozaffari, 2008).
Ligand Complexation and Crystal Structures
Studies on pyridine carboxamide ligands and their complexation to copper(II) have revealed the synthesis of mono-, di-, tri-, and tetranuclear copper complexes. These findings are significant for the development of new coordination compounds with potential applications in catalysis and material chemistry (Jain et al., 2004).
Mechanism of Action
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been found to act as mild antiseptics, killing bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is suggested that similar compounds like dichlorobenzyl alcohol work by denaturing external proteins and rearranging the tertiary structure proteins .
Biochemical Pathways
Compounds like dichlorobenzyl alcohol have been shown to have a broad-spectrum antiseptic effect, suggesting that they may affect multiple biochemical pathways involved in bacterial and viral replication .
Result of Action
Similar compounds like dichlorobenzyl alcohol have been shown to reduce throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-14(20)10-3-5-13(19)18(8-10)7-9-2-4-11(15)6-12(9)16/h2-6,8H,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXHWBXTAFMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726609.png)




![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)
![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)
![3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2726628.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
